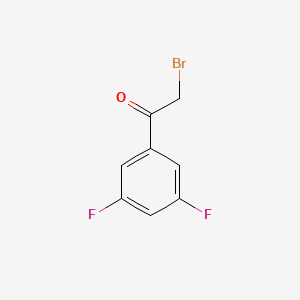

2-Bromo-1-(3,5-difluorophenyl)ethanone

Übersicht

Beschreibung

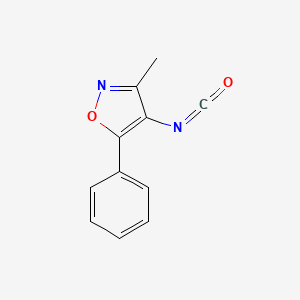

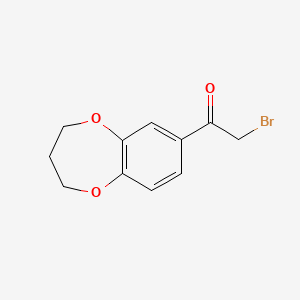

2-Bromo-1-(3,5-difluorophenyl)ethanone is a brominated ketone with a difluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their properties, synthesis, and potential applications. These compounds are of interest due to their utility in various chemical reactions and potential biological activities.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves halogenation reactions. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through a halogen-exchange reaction, which suggests that a similar approach could be used for synthesizing 2-Bromo-1-(3,5-difluorophenyl)ethanone . Additionally, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone and its conversion to various derivatives indicates that brominated ketones can serve as versatile intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated ketones can be investigated using computational methods and compared with experimental data, such as infrared spectroscopy and X-ray diffraction . The stability of these molecules can be analyzed through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. The HOMO-LUMO analysis can provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity .

Chemical Reactions Analysis

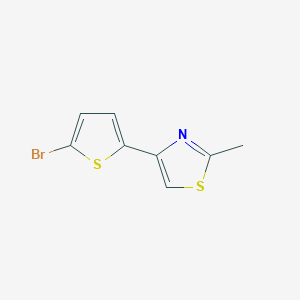

Brominated aromatic ketones can participate in various chemical reactions due to the presence of the reactive bromine atom and the carbonyl group. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones shows that the position of bromination can be controlled by the choice of reagent and solvent, indicating that similar selectivity might be achievable with 2-Bromo-1-(3,5-difluorophenyl)ethanone . The reactivity of the bromine atom also allows for the formation of thiazole derivatives, as demonstrated by the conversion of 2-bromo-1-(3,4-dimethylphenyl)ethanone into various thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ketones can be characterized by spectroscopic methods. The FT-IR spectra can reveal the presence of characteristic functional groups, while UV-Vis spectroscopy can provide information about the electronic transitions and possible charge transfer bands . The molecular structures obtained from single-crystal X-ray diffraction studies can give precise geometrical parameters, which are essential for understanding the compound's properties and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Analogues : The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a chemical analogue of 2-Bromo-1-(3,5-difluorophenyl)ethanone, demonstrated its effectiveness as a chemical protective group and its role in halogen-exchange reactions (Li Hong-xia, 2007).

- Esterification and Photolytic Properties : The esterification of similar bromo-aryl ethanones was successful, and these compounds showed no photolytic phenomena in different solvents, implying stability under various conditions (Li Hong-xia, 2007).

Chemical Reactions and Mechanisms

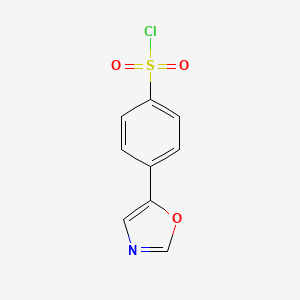

- SRN1 Mechanism in Synthesis : A study on the synthesis of α,β-unsaturated ketones demonstrated a mechanism involving 2-bromo-1-aryl ethanones, which could be relevant for understanding the reactivity of 2-Bromo-1-(3,5-difluorophenyl)ethanone (C. Curti, A. Gellis, & P. Vanelle, 2007).

- Nucleophilic Substitution Reactions : Computational studies on imidazole reactions with various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(3,5-difluorophenyl)ethanone, provide insights into their chemical behavior in nucleophilic substitution reactions (T. Erdogan & F. Erdoğan, 2019).

Wirkmechanismus

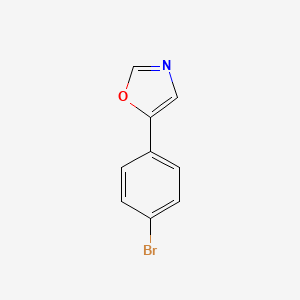

- Benzophenone, indole, and benzimidazole moieties (which are present in the structure) have been important frameworks in drug discovery . These scaffolds often interact with specific proteins or enzymes.

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

2-bromo-1-(3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGSZFRYLCTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380869 | |

| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220607-75-0 | |

| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)